(S)-2-((叔丁氧羰基)氨基)-2-(4-氟苯基)乙酸

描述

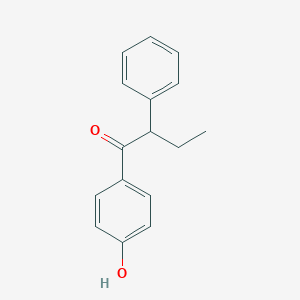

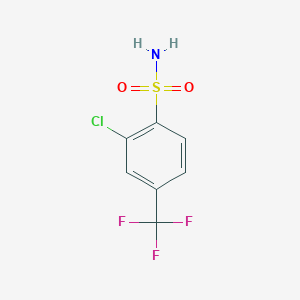

The compound (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid is a chiral molecule that includes a tert-butoxycarbonyl (Boc) protected amino group and a 4-fluorophenyl moiety. The presence of the Boc group suggests that this compound could be used as an intermediate in the synthesis of peptides or other bioactive molecules where protection of the amino group is necessary during the synthetic process.

Synthesis Analysis

The synthesis of related Boc-protected amino acid derivatives is well-documented. For instance, the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic, has been developed using a simple and versatile method. This method demonstrates the regioselective functionalization of ring nitrogens and amino groups, which could be analogous to the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids typically includes a bulky tert-butoxycarbonyl group that can influence the conformation and reactivity of the molecule. In the case of perfluoro-tert-butyl 4-hydroxyproline, the introduction of a perfluoro-tert-butyl group has been shown to induce distinct conformational preferences in peptides . This suggests that the Boc group in (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid could similarly affect its conformation and potentially its chemical reactivity.

Chemical Reactions Analysis

Boc-protected amino acids are commonly used in peptide synthesis due to their ability to undergo selective deprotection and coupling reactions. The Boc group can be removed under acidic conditions, allowing for the amino group to participate in subsequent peptide bond formation. The fluorophenyl group in the compound of interest could also engage in various chemical reactions, such as Suzuki coupling, due to the presence of the fluorine atom which can act as a directing group.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids like (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid are influenced by the protective groups and the overall molecular structure. The Boc group increases the steric bulk and hydrophobicity of the molecule, which can affect its solubility and reactivity. The fluorine atom contributes to the acidity of adjacent protons and can impact the compound's electronic properties. These attributes are crucial for the compound's behavior in different phases of synthesis and its potential applications in medicinal chemistry.

科学研究应用

氟苯基基团应用: 研究表明,具有氟苯基基团的化合物(类似于主题化合物中的氟苯基基团)用于晶体学。例如,2-氨基-2-(2-氟苯基)乙酸已被研究其晶体结构,显示出具有氟苯基基团连接的平面乙酸根阴离子(Burns & Hagaman, 1993)。

复杂分子的合成: 该化合物参与复杂分子的合成。一项研究报告了 N2-叔丁氧羰基-N5-[N-(9-芴甲氧羰基)-2-氨基乙基]-(S)-2,5-二氨基戊酸的合成,证明了其在创建新分子中的作用(Maity & Strömberg, 2014)。

在聚合中的应用: 叔丁氧羰基,该化合物的关键组成部分,用于新型氨基酸衍生乙炔单体的合成和聚合。这个过程对于形成具有特定性质的聚合物至关重要(Gao, Sanda, & Masuda, 2003)。

化学合成中的催化: 该化合物的叔丁氧羰基在催化化学反应中起着重要作用。例如,它在叔丁氧羰基化胺中的应用是有机合成中的一种有效方法(Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007)。

固相合成应用: 它还用于固相合成,特别是在为肽 alpha-羧酰胺创建手柄方面。该应用对于以受控方式合成肽至关重要(Gaehde & Matsueda, 2009)。

氟化氨基酸合成中的前体: 此外,它还可用作氟化 alpha-氨基酸合成的前体,氟化 alpha-氨基酸在包括药物化学在内的各种研究应用中都有应用(Amii, Kishikawa, Kageyama, & Uneyama, 2000)。

安全和危害

属性

IUPAC Name |

(2S)-2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQBOUSLFRLKKX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370337 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid | |

CAS RN |

142186-36-5 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)

![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)

![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)